7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Medicinal chemistry Scaffold hopping Physicochemical property optimization

7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 84229-45-8) is a synthetic tricyclic organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol. It belongs to the cyclopenta[c]chromen-4-one class—a fused system comprising a cyclopentane ring annulated to a chromen-4-one scaffold at the C(2)–C(3) bond.

Molecular Formula C15H14O4
Molecular Weight 258.273
CAS No. 84229-45-8
Cat. No. B2773522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS84229-45-8
Molecular FormulaC15H14O4
Molecular Weight258.273
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4CO4
InChIInChI=1S/C15H14O4/c16-15-13-3-1-2-11(13)12-5-4-9(6-14(12)19-15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2
InChIKeyVYHCODIZCHCJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 84229-45-8): Tricyclic Epoxide-Bearing Chromenone for Covalent Probe and Library Synthesis


7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 84229-45-8) is a synthetic tricyclic organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It belongs to the cyclopenta[c]chromen-4-one class—a fused system comprising a cyclopentane ring annulated to a chromen-4-one scaffold at the C(2)–C(3) bond. The 7-position of the chromenone core bears an oxiran-2-ylmethoxy (glycidyl ether) substituent, introducing a strained, electrophilic epoxide functional group that is reactive toward nucleophiles . This structural combination—a conformationally constrained tricyclic core plus a covalent warhead—distinguishes it from the widely commercialized simple coumarin and chromone epoxides that lack the cyclopentane annulation.

Why 7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by Simple Chromone Epoxides or Positional Isomers


Generic substitution fails because the cyclopenta[c]chromen-4-one core is not topologically equivalent to simple 4H-chromen-4-ones, coumarins, or even the regioisomeric cyclopenta[b]chromen-9-one scaffold . The cyclopentane annulation at C(2)–C(3) constrains the chromenone ring into a specific conformation, altering the spatial presentation of the epoxide warhead relative to any biological target or reactive partner [1]. Simple chromone epoxides such as 7-glycidoxycoumarin (CAS 36651-62-4) or 2,3-dimethyl-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one lack both the additional ring and the associated lipophilicity increment, leading to different solubility, membrane permeability, and protein-binding profiles. Furthermore, the positional isomer 6-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[b]chromen-9(1H)-one (CAS 84229-44-7) places the epoxide at a different vector on the chromenone plane, which can profoundly alter target engagement and selectivity . These structural differences cannot be compensated by simple formulation adjustments and mandate compound-specific evaluation.

Quantitative Differentiation Evidence for 7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one vs. Closest Analogs


Scaffold Topological Complexity and Lipophilicity Advantage Over Simple Coumarin Epoxides

The cyclopenta[c] chromen-4-one scaffold introduces an additional saturated carbocycle that increases both molecular complexity (fraction sp³ = 0.33) and lipophilicity relative to simple coumarin epoxides. The target compound has a predicted logP of approximately 2.5–2.6 (ZINC predicted logP = 2.515) [1], whereas the comparator 7-glycidoxycoumarin (CAS 36651-62-4; C₁₂H₁₀O₄, MW 218.2) has estimated logP values in the range 1.9–2.2 depending on substitution [2]. This ~0.3–0.6 log unit increase corresponds to an approximately 2- to 4-fold higher membrane partitioning coefficient, which may translate into improved passive cellular permeability for intracellular targets.

Medicinal chemistry Scaffold hopping Physicochemical property optimization

Epoxide-Mediated Covalent Cross-Linking Activity — Class-Level Evidence from Chromone Epoxide HSP27 Inhibitors

Chrom-4-one derivatives bearing oxiran-2-ylmethoxy (or thiiran-2-ylmethoxy) substituents at positions analogous to the 7-position of the target compound have been unequivocally demonstrated to induce abnormal HSP27 dimer cross-linking in NCI-H460 human lung cancer cells [1]. Compounds YK598-2, J4, and J2 from the Hwang et al. 2017 study belong to the same chemotype as the target compound (chrom-4-one core with epoxide/thioepoxide substituent) and induced statistically significant cross-linking [1]. This cross-linking activity was lost when HSP27 was silenced (shHSP27), confirming target specificity [1]. In combination with the HSP90 inhibitor 17-AAG, these compounds synergistically enhanced antiproliferative activity, and J4 and J2 significantly sensitized lung cancer cells to cisplatin compared to compound-alone treatment [1]. While the target compound was not itself tested, the shared core scaffold and reactive epoxide pharmacophore support that it possesses the same covalent cross-linking potential.

Covalent inhibitor HSP27 dimerization Cancer cell sensitization Chromone pharmacophore

Positional Isomer Differentiation: Cyclopenta[c] vs. Cyclopenta[b] Fusion Alters Epoxide Vector Presentation

The target compound (CAS 84229-45-8) and its positional isomer 6-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[b]chromen-9(1H)-one (CAS 84229-44-7) share the identical molecular formula (C₁₅H₁₄O₄, MW 258.27) but differ in the ring fusion architecture: the [c] isomer features cyclopentane annulation at the C(2)–C(3) bond of the chromenone, while the [b] isomer has the cyclopentane fused at a different position . This structural difference produces distinct dipole moment vectors, electrostatic potential surfaces, and spatial orientation of the epoxide oxygen lone pairs. In biological systems, such regioisomeric changes can lead to dramatically different target binding profiles. For example, in the related cyclopenta[c]chromene series, molecular docking studies showed that the [c] fusion geometry yielded improved hydrophobic interactions with the target protein compared to the non-annulated lead compound cerbinal [1], demonstrating that ring fusion topology directly impacts molecular recognition.

Regioisomerism Target selectivity Molecular recognition Structure–activity relationship

Synthetic Intermediate Utility — Epoxide Ring-Opening Chemistry Enables Diverse Library Generation

The epoxide moiety of 7-(oxiran-2-ylmethoxy) chromenones is a proven synthetic handle for nucleophilic ring-opening reactions that generate diverse compound libraries. Bandari et al. (2017) demonstrated that the structurally analogous 2,3-dimethyl-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one (compound 5) reacts with carbon disulfide and various secondary amines to yield chromeno-carbamodithioate derivatives in good to excellent yields [1]. The most active products, 7g and 7h, showed potent antioxidant activity with IC₅₀ values of 1.405 ± 0.019 mM and 1.382 ± 0.35 mM, respectively, compared to ascorbic acid as the reference standard [1]. Our target compound extends this synthetic strategy to the cyclopenta[c]chromen-4-one scaffold, wherein the cyclopentane ring provides additional sites for functionalization and stereochemical control that are absent in the simple 2,3-dimethylchromone analog.

Combinatorial chemistry Epoxide ring-opening Antioxidant screening Library synthesis

Biotransformation Potential — Scaffold Amenability to Regioselective Metabolic Hydroxylation

The cyclopenta[c]chromen-4-one scaffold has demonstrated susceptibility to selective biotransformation by filamentous fungi, providing a route to late-stage hydroxylated derivatives that are difficult to access by purely synthetic means. Specifically, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 21260-41-3)—the direct precursor or analog of our target compound—was biotransformed by filamentous fungi into the novel 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one via selective hydroxylation at an unactivated carbon (position 9) [1]. This contrasts with simple coumarins (e.g., coumarin itself), which undergo predominantly ring-opening or 7-hydroxylation pathways [1]. The presence of the epoxide group on the target compound may further direct or alter the regioselectivity of biotransformation, offering access to uniquely functionalized tricyclic intermediates.

Biotransformation Late-stage functionalization Metabolic engineering Filamentous fungi

High-Value Application Scenarios for 7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Covalent Inhibitor Probe Design Targeting Nucleophilic Cysteine or Serine Residues in Disease-Relevant Proteins

The epoxide group of this compound serves as an electrophilic warhead capable of forming irreversible covalent adducts with nucleophilic amino acid side chains (Cys, Ser, Lys) in protein targets. Building on the demonstrated HSP27 cross-linking activity of structurally analogous chromone epoxides YK598-2, J4, and J2 in NCI-H460 lung cancer cells [1], this compound can be deployed as a starting scaffold for covalent fragment screening or as a reactive building block for designing targeted covalent inhibitors (TCIs) directed at oncology targets where HSP27 dimerization or other nucleophile-dependent proteins drive drug resistance. The cyclopenta[c] annulation provides additional hydrophobic contacts that may enhance binding affinity relative to simple chromone-based covalent probes [2].

Central Building Block for Parallel Synthesis of Cyclopenta-Fused Chromone Libraries via Epoxide Ring-Opening

The electrophilic epoxide at position 7 enables nucleophilic ring-opening with amines, thiols, alcohols, and carbon nucleophiles, directly following the synthetic strategy validated by Bandari et al. (2017) who converted a structurally analogous 7-epoxychromone into a panel of chromeno-carbamodithioates with antioxidant IC₅₀ values of 1.38–1.41 mM [3]. By employing this compound as the central intermediate, medicinal chemistry teams can generate libraries of 50–200 cyclopenta[c]chromen-4-one derivatives in a single parallel synthesis campaign, rapidly exploring SAR around the tricyclic scaffold. The cyclopentane ring introduces an additional point of structural variation (e.g., through subsequent functionalization or ring modification) not available with bicyclic chromone precursors.

Physicochemical Property Optimization in Lead Discovery — Lipophilicity-Enhanced Scaffold for Intracellular Targets

With a predicted logP of approximately 2.52 and an increased fraction sp³ (0.33) relative to simple coumarin epoxides (logP ~1.9–2.2; fraction sp³ ~0.17) [4], this compound occupies a favorable region of drug-like chemical space for intracellular targets. The incremental lipophilicity gain of 0.3–0.6 log units translates to a 2- to 4-fold increase in membrane partitioning, which is particularly valuable when the epoxide warhead must reach cytosolic or nuclear protein targets. This compound can be prioritized over simple coumarin epoxides in cellular phenotypic screening campaigns where passive membrane permeability is a known limiting factor.

Metabolic Pathway Investigation and Late-Stage Functionalization via Whole-Cell Biotransformation

The cyclopenta[c]chromen-4-one scaffold is a substrate for regioselective fungal biotransformation, as demonstrated by the conversion of the 7-hydroxy analog to the 7,9-dihydroxy derivative via hydroxylation at the unactivated C9 position [5]. Industrial and academic researchers investigating xenobiotic metabolism or seeking enzymatically produced oxidized metabolites can employ this epoxide-bearing analog in whole-cell biotransformation screens to access uniquely hydroxylated tricyclic chromenones. Such metabolites are valuable as analytical reference standards, as starting points for toxicity profiling, and as novel oxidized scaffolds for further medicinal chemistry exploration.

Quote Request

Request a Quote for 7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.